4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 3008-61-5
VCID: VC2331251
InChI: InChI=1S/C8H13N3OS/c9-8-10-7(6-13-8)5-11-1-3-12-4-2-11/h6H,1-5H2,(H2,9,10)
SMILES: C1COCCN1CC2=CSC(=N2)N
Molecular Formula: C8H13N3OS
Molecular Weight: 199.28 g/mol

4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine

CAS No.: 3008-61-5

Cat. No.: VC2331251

Molecular Formula: C8H13N3OS

Molecular Weight: 199.28 g/mol

* For research use only. Not for human or veterinary use.

4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine - 3008-61-5

Specification

CAS No. 3008-61-5
Molecular Formula C8H13N3OS
Molecular Weight 199.28 g/mol
IUPAC Name 4-(morpholin-4-ylmethyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C8H13N3OS/c9-8-10-7(6-13-8)5-11-1-3-12-4-2-11/h6H,1-5H2,(H2,9,10)
Standard InChI Key GSAMTLRIAXVZHZ-UHFFFAOYSA-N
SMILES C1COCCN1CC2=CSC(=N2)N
Canonical SMILES C1COCCN1CC2=CSC(=N2)N

Introduction

Chemical Structure and Properties

Structural Overview

4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine (CAS: 3008-61-5) is characterized by a thiazole ring with an amino group at the 2-position and a morpholin-4-ylmethyl substituent at the 4-position. This structural arrangement creates a molecule with multiple functional sites that can participate in various biochemical interactions . The thiazole ring contributes to the compound's heterocyclic nature, while the morpholine group adds a cyclic ether component that influences its chemical behavior and solubility profile.

Molecular Properties

The compound has a well-defined set of molecular characteristics that determine its behavior in chemical and biological systems. These properties are summarized in Table 1.

Table 1: Molecular Properties of 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine

PropertyValue
Molecular FormulaC₈H₁₃N₃OS
Molecular Weight199.28 g/mol
XLogP3-AA0.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count2
Exact Mass199.07793322 Da

The relatively low XLogP3-AA value of 0.1 indicates moderate hydrophilicity, suggesting potential for both aqueous solubility and membrane permeability—properties that are crucial for drug-like molecules . The presence of one hydrogen bond donor and five hydrogen bond acceptors aligns with Lipinski's Rule of Five, suggesting favorable drug-like properties.

Physical Properties

Experimentally determined physical properties provide additional insights into the compound's behavior under various conditions, as presented in Table 2.

Table 2: Physical Properties of 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine

PropertyValue
Density1.312 g/cm³
Boiling Point346.5°C at 760 mmHg
Refractive Index1.622
Vapor Pressure5.75E-05 mmHg at 25°C

The high boiling point of 346.5°C indicates strong intermolecular forces, while the low vapor pressure suggests minimal volatility at room temperature . These properties have implications for the compound's stability, storage requirements, and potential formulation strategies for pharmaceutical applications.

Chemical Identifiers

Various chemical identifiers are used to uniquely reference the compound in databases and scientific literature, as detailed in Table 3.

Table 3: Chemical Identifiers of 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine

IdentifierValue
CAS Number3008-61-5
IUPAC Name4-(morpholin-4-ylmethyl)-1,3-thiazol-2-amine
InChIInChI=1S/C8H13N3OS/c9-8-10-7(6-13-8)5-11-1-3-12-4-2-11/h6H,1-5H2,(H2,9,10)
InChIKeyGSAMTLRIAXVZHZ-UHFFFAOYSA-N
SMILESC1COCCN1CC2=CSC(=N2)N
European Community (EC) Number862-276-6

Synthesis Methods

TargetFull NameFunction
VDRVitamin D ReceptorNuclear receptor that regulates gene expression related to calcium metabolism and immune function
PLK1Serine/threonine-protein kinase PLK1Key regulator of cell cycle progression and mitosis
POLIDNA polymerase iotaSpecialized DNA polymerase involved in translesion synthesis

These diverse targets highlight the compound's potential utility in multiple therapeutic areas, from bone diseases and immune disorders to cancer and DNA repair modulation .

Related Compounds and Structure-Activity Relationships

Structural Analogues

Several compounds share structural similarities with 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine, providing insights into structure-activity relationships:

  • N-(1,3-thiazol-2-ylmethyl)morpholin-4-amine: This isomeric compound features a different arrangement of the same structural components, with the morpholine group attached to an amine that is linked to the 2-position of the thiazole via a methylene bridge. This rearrangement may affect binding affinities and biological activities.

  • 5-(Morpholin-4-ylmethyl)-4-phenyl-1,3-thiazol-2-amine: This derivative incorporates a phenyl group at the 4-position, with the morpholin-4-ylmethyl group shifted to the 5-position. The additional phenyl group likely increases lipophilicity and may enhance interactions with hydrophobic binding pockets in target proteins.

  • 4-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]aniline: In this compound, the morpholine is directly attached to the 2-position of the thiazole ring, with an aniline group at the 4-position . This structural arrangement changes the electronic distribution and spatial orientation of the functional groups.

Structure-Activity Considerations

The biological activities of 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine and its structural analogues suggest several key structure-function relationships:

  • Thiazole Core: The thiazole ring serves as a rigid scaffold that positions functional groups in specific orientations critical for target binding. The 2-amino group likely participates in hydrogen bonding interactions with target proteins.

  • Morpholine Group: The morpholine moiety contains both a basic nitrogen and an oxygen atom capable of hydrogen bond acceptance. This amphiphilic character contributes to the compound's solubility profile and may enhance interactions with specific binding sites.

  • Methylene Linker: The methylene bridge between the thiazole and morpholine groups provides conformational flexibility that may facilitate optimal positioning within binding pockets.

  • Position of Substitution: The position of the morpholin-4-ylmethyl group on the thiazole ring significantly impacts biological activity, as evidenced by the different properties observed in structural analogues with varied substitution patterns.

Studies on similar compounds have demonstrated that thiazole derivatives with morpholine moieties often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The specific combination of functional groups in 4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine creates a unique electronic and steric profile that determines its biological interactions.

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